Chromium aluminium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chromium aluminium is an alloy composed of chromium and aluminium. Chromium is a transition metal known for its high corrosion resistance and hardness, while aluminium is a lightweight metal known for its excellent conductivity and malleability. The combination of these two metals results in an alloy that possesses unique properties, making it valuable in various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Chromium aluminium alloy can be synthesized through various methods, including:

Vacuum Arc Melting: This method involves melting chromium and aluminium together in a vacuum to prevent oxidation. The metals are melted using an electric arc, and the resulting alloy is cooled and solidified.

Powder Metallurgy: In this method, chromium and aluminium powders are mixed and compacted into a desired shape. The compacted mixture is then sintered at high temperatures to form a solid alloy.

Industrial Production Methods

Industrial production of this compound alloy typically involves:

Electroplating: Chromium can be electroplated onto aluminium substrates to enhance their surface properties. This process involves immersing the aluminium in a chromium-containing electrolyte and applying an electric current to deposit a thin layer of chromium.

Thermal Spraying: This method involves spraying molten chromium onto aluminium surfaces to create a protective coating. The molten chromium solidifies upon contact with the aluminium, forming a strong bond.

Análisis De Reacciones Químicas

Types of Reactions

Chromium aluminium alloy undergoes various chemical reactions, including:

Oxidation: The alloy can oxidize when exposed to air, forming a protective oxide layer that enhances its corrosion resistance.

Reduction: this compound can be reduced using strong reducing agents, such as hydrogen or carbon, to produce pure metals.

Substitution: The alloy can undergo substitution reactions with other metals, where chromium or aluminium atoms are replaced by other metal atoms.

Common Reagents and Conditions

Oxidation: The alloy reacts with oxygen at elevated temperatures to form chromium oxide and aluminium oxide.

Reduction: Hydrogen gas or carbon can be used as reducing agents at high temperatures to reduce the alloy to its constituent metals.

Substitution: Reactions with other metal salts or compounds can lead to the substitution of chromium or aluminium atoms.

Major Products Formed

Chromium Oxide (Cr2O3): Formed during the oxidation of this compound.

Aluminium Oxide (Al2O3): Formed during the oxidation of aluminium in the alloy.

Pure Chromium and Aluminium: Produced through reduction reactions.

Aplicaciones Científicas De Investigación

Chromium aluminium alloy has numerous scientific research applications, including:

Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.

Biology: Employed in the development of biomedical implants and devices due to its biocompatibility and corrosion resistance.

Medicine: Utilized in the production of medical instruments and equipment that require high strength and durability.

Industry: Widely used in aerospace, automotive, and construction industries for its lightweight and high-strength properties.

Mecanismo De Acción

The mechanism by which chromium aluminium exerts its effects involves:

Corrosion Resistance: The formation of a protective oxide layer on the surface of the alloy prevents further oxidation and corrosion.

Mechanical Strength: The combination of chromium and aluminium results in an alloy with high tensile strength and hardness.

Thermal Stability: The alloy maintains its structural integrity at high temperatures, making it suitable for high-temperature applications.

Comparación Con Compuestos Similares

Chromium aluminium alloy can be compared with other similar compounds, such as:

Chromium Nickel Alloy: Known for its high corrosion resistance and strength, but heavier than this compound.

Aluminium Magnesium Alloy: Lightweight and corrosion-resistant, but not as strong as this compound.

Titanium Aluminium Alloy: High strength and lightweight, but more expensive than this compound.

This compound stands out due to its unique combination of lightweight, high strength, and excellent corrosion resistance, making it a versatile material for various applications.

Propiedades

Número CAS |

37258-56-3 |

|---|---|

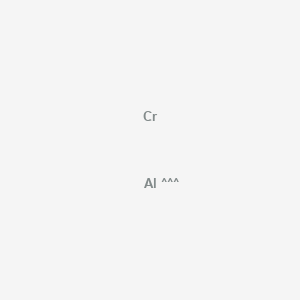

Fórmula molecular |

AlCr |

Peso molecular |

78.978 g/mol |

Nombre IUPAC |

aluminum;chromium |

InChI |

InChI=1S/Al.Cr |

Clave InChI |

QQHSIRTYSFLSRM-UHFFFAOYSA-N |

SMILES canónico |

[Al].[Cr] |

Números CAS relacionados |

54619-07-7 59195-63-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B13817406.png)

![(NE)-N-[(4-propan-2-ylcyclohexa-1,3-dien-1-yl)methylidene]hydroxylamine](/img/structure/B13817408.png)

![3-Pyridinecarboxylic acid, 2-[[4-hydroxy-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B13817426.png)

![7,18-Bis[4-(dimethylamino)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13817443.png)

![(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13817448.png)